MC 1046 vs. Calcipotriol (MC 903): VDR Binding Affinity Comparison
In a direct binding assay using COS-1 cells co-transfected with human VDR, MC 1046 exhibited a VDR binding affinity that was 1/133 of that observed for the parent compound calcipotriol [1]. This represents a greater than two-order-of-magnitude reduction in target engagement, establishing MC 1046 as a substantially less potent VDR ligand.
| Evidence Dimension | VDR Binding Affinity (Relative) |
|---|---|
| Target Compound Data | 1/133 of calcipotriol binding affinity |
| Comparator Or Baseline | Calcipotriol (MC 903): binding affinity set as reference (1) |
| Quantified Difference | 133-fold lower binding affinity |
| Conditions | COS-1 cells co-transfected with pSG5hVDR1/3 and (CT4)4TKGH vectors; VDR binding assay |
Why This Matters
This quantitative difference confirms MC 1046's identity as a low-activity metabolite, ensuring researchers can distinguish it from the active parent in receptor binding and transcriptional activation studies.
- [1] NCATS Inxight Drugs. MC-1046 (Impurity A of Calcipotriol). National Center for Advancing Translational Sciences. View Source
